

techniques for dissolving 2-(4-Methylpiperazin-1-yl)ethanethioamide for experiments

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Compound of Interest

Compound Name: 2-(4-Methylpiperazin-1-yl)ethanethioamide

Cat. No.: B063938

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Application Notes: Dissolving 2-(4-Methylpiperazin-1-yl)ethanethioamide

Introduction

2-(4-Methylpiperazin-1-yl)ethanethioamide (MF: C₇H₁₅N₃S, MW: 173.29 g/mol) is a small molecule featuring a basic 4-methylpiperazine moiety and a polar thioamide group.^[1] The presence of these functional groups dictates its solubility characteristics. The piperazine group, being basic, suggests that the molecule's solubility may be enhanced in acidic aqueous solutions through salt formation.^{[2][3]} However, the thioamide group can be susceptible to hydrolysis under strongly acidic or basic conditions, which necessitates careful solvent selection.^[4] For most experimental applications, particularly in biological assays, the use of a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution is the most reliable and recommended method.^{[5][6]} This approach minimizes compound degradation and ensures compatibility with aqueous experimental media through subsequent dilution.

Key Physicochemical Considerations:

- Piperazine Moiety: The basic nitrogen atoms in the piperazine ring can be protonated, which generally increases aqueous solubility. Piperazine itself is water-soluble.^[2]

- Thioamide Group: This group is an isostere of an amide bond and contributes to the molecule's polarity.^[7] While some simple thioamides are water-soluble, they can be unstable in the presence of strong mineral acids.^[4]
- Organic Solvents: Based on structurally related compounds, **2-(4-Methylpiperazin-1-yl)ethanethioamide** is expected to be soluble in polar organic solvents such as DMSO and methanol, with limited solubility in non-polar solvents.^[8]

Data Presentation: Solubility Summary

As no specific quantitative solubility data for **2-(4-Methylpiperazin-1-yl)ethanethioamide** is publicly available, the following table summarizes the expected solubility based on its structural components and general chemical principles. Researchers should perform small-scale solubility tests to confirm these recommendations for their specific experimental needs.

Solvent/System	Expected Solubility	Remarks and Recommendations
Dimethyl Sulfoxide (DMSO)	High	Recommended for preparing high-concentration stock solutions (e.g., 10-50 mM) for biological assays. [5] [6]
Ethanol (EtOH)	Moderate to High	Can be used as a solvent or co-solvent. Thioacetamide shows good solubility in ethanol. [4] May be suitable for some applications.
Methanol (MeOH)	Moderate to High	Similar to ethanol, suitable for creating stock solutions where DMSO is not preferred.
Water (Deionized)	Low to Moderate	Solubility is expected to be limited at neutral pH. The basic piperazine group may slightly enhance solubility compared to a non-basic analogue. [2]
Aqueous Buffers (e.g., PBS, Tris)	Low (at neutral pH)	Direct dissolution at high concentrations is unlikely. Use of a DMSO stock is recommended for introducing the compound into buffers.
Acidic Aqueous Buffers (pH < 6)	Potentially Higher	Lowering the pH may increase solubility by forming a soluble piperazinium salt. [2] Use with caution, as low pH can cause degradation of the thioamide group. [4]

Experimental Protocols

Protocol 1: Preparation of High-Concentration Stock Solution in DMSO (Recommended)

This is the standard and most robust method for preparing the compound for use in biological assays and other experiments requiring dilution into an aqueous medium.

Objective: To prepare a 10 mM stock solution of **2-(4-Methylpiperazin-1-yl)ethanethioamide** in 100% DMSO.

Materials:

- **2-(4-Methylpiperazin-1-yl)ethanethioamide** (solid)
- Anhydrous/ACS Grade Dimethyl Sulfoxide (DMSO)
- Analytical balance
- Microcentrifuge tubes or amber glass vials
- Vortex mixer
- Sonicator (optional, water bath)

Methodology:

- **Calculate Required Mass:** Determine the mass of the compound needed. For 1 mL of a 10 mM stock solution (MW = 173.29 g/mol):
 - Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight (g/mol) × 1000 (mg/g)
 - Mass (mg) = 0.010 mol/L × 0.001 L × 173.29 g/mol × 1000 mg/g = 1.73 mg
- **Weigh Compound:** Carefully weigh out the calculated mass of the compound and place it into a sterile microcentrifuge tube or vial.
- **Add Solvent:** Add the calculated volume (e.g., 1 mL) of 100% DMSO to the vial.
- **Promote Dissolution:**

- Cap the vial securely and vortex vigorously for 1-2 minutes.
- Visually inspect for any remaining solid particles.
- If solids persist, sonicate the vial in a water bath for 5-10 minutes. Gentle warming to 37°C can also be applied but should be done cautiously.
- Storage: Once fully dissolved, store the stock solution at -20°C or -80°C in a tightly sealed, desiccated container to prevent water absorption by the DMSO. For frequent use, small aliquots can be prepared to avoid repeated freeze-thaw cycles.

Protocol 2: Dilution of DMSO Stock for Aqueous Experimental Media

Objective: To dilute the high-concentration DMSO stock into an aqueous buffer (e.g., cell culture media, PBS) for final experimental use, ensuring the final DMSO concentration remains non-toxic (typically $\leq 0.5\%$).

Materials:

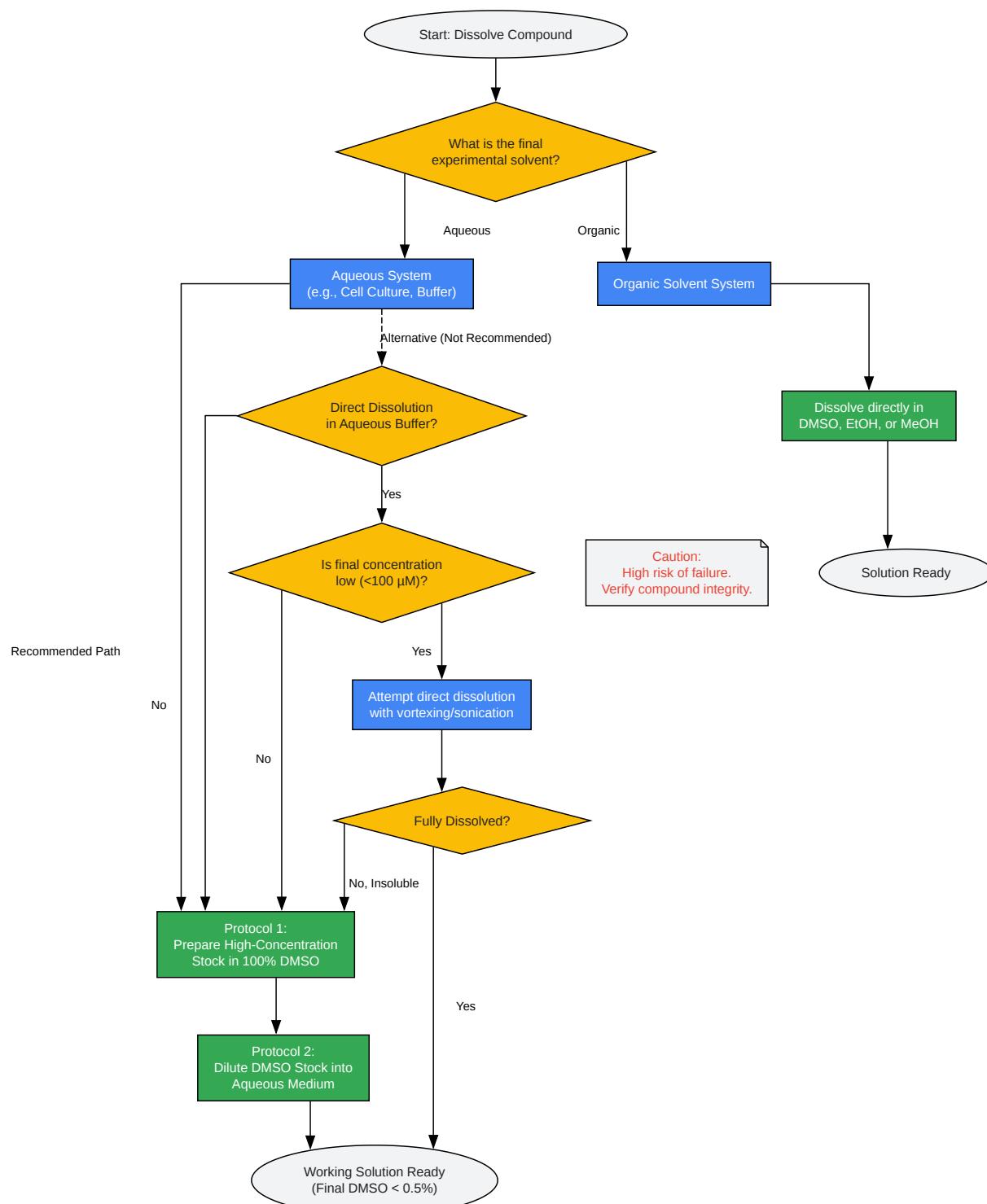
- 10 mM stock solution of the compound in DMSO (from Protocol 1)
- Target aqueous buffer (pre-warmed to the experimental temperature if necessary)
- Sterile pipette tips and tubes

Methodology:

- Determine Dilution Factor: Calculate the required volume of stock solution. For example, to prepare 1 mL of a 10 μM final concentration from a 10 mM stock:
 - Dilution Factor = [Stock] / [Final] = 10,000 μM / 10 μM = 1000
 - Volume of Stock = Final Volume / Dilution Factor = 1000 μL / 1000 = 1 μL
- Perform Dilution:
 - Pipette the final volume of the aqueous buffer (e.g., 999 μL) into a new tube.

- Add the calculated volume of the DMSO stock (1 μ L) directly into the buffer.
- Immediately mix thoroughly by gentle vortexing or by pipetting up and down. Crucially, add the small volume of DMSO stock to the large volume of aqueous buffer, not the other way around, to prevent precipitation.
- Final DMSO Concentration Check: Confirm the final percentage of DMSO in the solution.
 - $\% \text{ DMSO} = (\text{Volume of Stock} / \text{Final Volume}) \times 100$
 - $\% \text{ DMSO} = (1 \mu\text{L} / 1000 \mu\text{L}) \times 100 = 0.1\%$ (This is well below the typical toxicity threshold for most cell-based assays).
- Use Immediately: Use the freshly prepared working solution promptly, as the compound's stability and solubility at low concentrations in aqueous media may be limited over time.

Visualizations

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Caption: Workflow for selecting a dissolution technique.

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